7-[[2-(Carbamoylamino)-4-[[4-[2-[[4-[3-(carbamoylamino)-4-[(3,6,8-trisulfonaphthalen-2-yl)diazenyl]anilino]-6-chloro-1,3,5-triazin-2-yl]amino]anilino]-6-chloro-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]naphthalene-1,3,6-trisulfonic acid
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Overview
Description
The compound “7-[[2-(Carbamoylamino)-4-[[4-[2-[[4-[3-(carbamoylamino)-4-[(3,6,8-trisulfonaphthalen-2-yl)diazenyl]anilino]-6-chloro-1,3,5-triazin-2-yl]amino]anilino]-6-chloro-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]naphthalene-1,3,6-trisulfonic acid” is a complex organic molecule. It is characterized by its multiple functional groups, including carbamoylamino, diazenyl, and sulfonic acid groups. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the preparation of the naphthalene-1,3,6-trisulfonic acid core The triazinyl groups are then added via nucleophilic substitution reactions
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch processes. The key steps include the sulfonation of naphthalene, followed by diazotization and coupling reactions. The triazinyl groups are introduced using chlorotriazine intermediates, and the final product is purified through crystallization and filtration techniques.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The sulfonic acid groups can be oxidized to form sulfonate esters.
Reduction: The diazenyl groups can be reduced to form amines.
Substitution: The triazinyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Nucleophiles like amines and thiols are commonly used under basic conditions.
Major Products
The major products formed from these reactions include sulfonate esters, amines, and substituted triazines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The compound exerts its effects through multiple mechanisms, including:
Enzyme Inhibition: It can bind to the active sites of enzymes, inhibiting their activity.
Protein Interactions: The compound can interact with proteins, altering their structure and function.
Molecular Targets and Pathways: It targets specific molecular pathways involved in cellular processes, such as signal transduction and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- 7-[[2-(Carbamoylamino)-4-[[4-[2-[[4-[3-(carbamoylamino)-4-[(3,6,8-trisulfonaphthalen-2-yl)diazenyl]anilino]-6-chloro-1,3,5-triazin-2-yl]amino]anilino]-6-chloro-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]naphthalene-1,3,6-trisulfonic acid
- This compound
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its ability to undergo multiple types of reactions and its applications in various fields make it a valuable compound in scientific research.
Properties
CAS No. |
82205-03-6 |
---|---|
Molecular Formula |
C46H34Cl2N18O20S6 |
Molecular Weight |
1422.2 g/mol |
IUPAC Name |
7-[[2-(carbamoylamino)-4-[[4-[2-[[4-[3-(carbamoylamino)-4-[(3,6,8-trisulfonaphthalen-2-yl)diazenyl]anilino]-6-chloro-1,3,5-triazin-2-yl]amino]anilino]-6-chloro-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]naphthalene-1,3,6-trisulfonic acid |
InChI |
InChI=1S/C46H34Cl2N18O20S6/c47-39-57-43(51-21-5-7-29(31(13-21)53-41(49)67)63-65-33-17-25-19(11-37(33)91(81,82)83)9-23(87(69,70)71)15-35(25)89(75,76)77)61-45(59-39)55-27-3-1-2-4-28(27)56-46-60-40(48)58-44(62-46)52-22-6-8-30(32(14-22)54-42(50)68)64-66-34-18-26-20(12-38(34)92(84,85)86)10-24(88(72,73)74)16-36(26)90(78,79)80/h1-18H,(H3,49,53,67)(H3,50,54,68)(H,69,70,71)(H,72,73,74)(H,75,76,77)(H,78,79,80)(H,81,82,83)(H,84,85,86)(H2,51,55,57,59,61)(H2,52,56,58,60,62) |
InChI Key |
MFLMQTWDGYECAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=NC(=NC(=N2)NC3=CC(=C(C=C3)N=NC4=CC5=C(C=C(C=C5C=C4S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)NC(=O)N)Cl)NC6=NC(=NC(=N6)NC7=CC(=C(C=C7)N=NC8=CC9=C(C=C(C=C9C=C8S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)NC(=O)N)Cl |
Origin of Product |
United States |
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